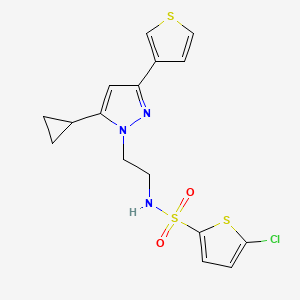
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound featuring a blend of heterocyclic structures. It incorporates thiophene and pyrazole rings, which confer significant biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of Intermediate Pyrazole Derivative
Begin with the cyclization of 3-(thiophen-3-yl)-1H-pyrazole.
React this intermediate with a cyclopropyl group under controlled temperature to get the intermediate compound.
Sulfonation
Introduce the thiophene-2-sulfonamide group through sulfonation.
Employ reagents like sulfonyl chlorides in a suitable solvent under anhydrous conditions.
Industrial Production Methods
Batch Processing
Utilize large-scale batch reactors.
Carefully monitor the reaction parameters to ensure consistent quality and yield.
Continuous Flow Synthesis
A more advanced approach involves continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction
Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution
Nucleophilic substitution reactions are possible, where nucleophiles replace the chlorine atom under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Anhydrous solvents such as THF (tetrahydrofuran), dichloromethane (DCM).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure makes it a valuable building block for synthesizing novel heterocyclic compounds.
Biology
Studied for its potential as an enzyme inhibitor, possibly affecting enzymatic pathways involved in various diseases.
Medicine
Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Industry
Utilized in the development of specialty chemicals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
Molecular Targets and Pathways
The compound may act by inhibiting specific enzymes, leading to disruption of critical biological pathways.
It could bind to receptor sites, altering cell signaling mechanisms and modulating cellular responses.
Comparaison Avec Des Composés Similaires
Unique Features
The combination of cyclopropyl, thiophene, and pyrazole rings makes it distinct from other compounds.
Its ability to undergo multiple types of chemical reactions enhances its utility in synthetic chemistry.
List of Similar Compounds
5-chloro-2-(thiophen-2-yl)pyrazole
Cyclopropyl thiophene sulfonamides
N-(2-(5-cyclopropyl-3-aryl-1H-pyrazol-1-yl)ethyl)thiophen-2-sulfonamides
These comparisons highlight the uniqueness of 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, both in structure and reactivity.
Propriétés
IUPAC Name |
5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S3/c17-15-3-4-16(24-15)25(21,22)18-6-7-20-14(11-1-2-11)9-13(19-20)12-5-8-23-10-12/h3-5,8-11,18H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKDCOLPZBVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
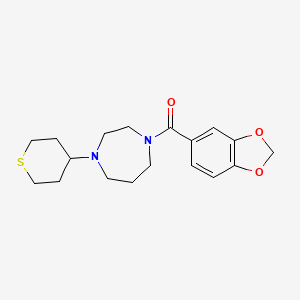
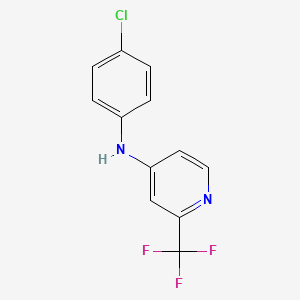
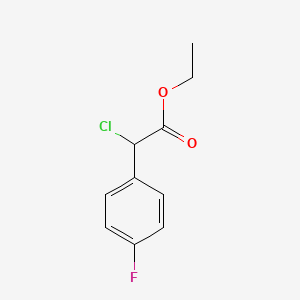
![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)
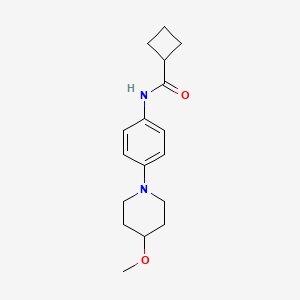
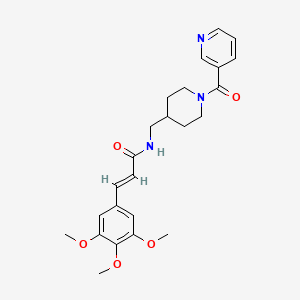
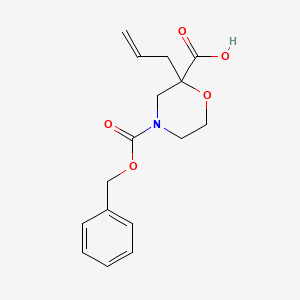
![3-tert-butyl-8b-hydroxy-4-oxo-1H,3aH,4H,8bH-indeno[1,2-c]pyrazole-1-carboxamide](/img/structure/B2489394.png)
![4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2489395.png)
![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2489400.png)
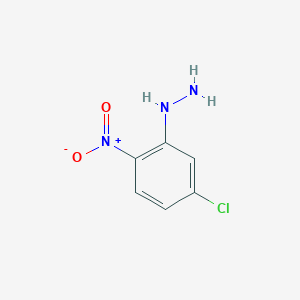
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)
![3-(2-bromophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2489405.png)
